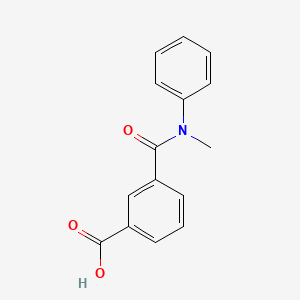
3-(Methyl(phenyl)carbamoyl)benzoesäure
Übersicht
Beschreibung
3-[Methyl(phenyl)carbamoyl]benzoic acid is an organic compound comprising a benzene ring substituted with a methyl(phenyl)carbamoyl group and a carboxylic acid group
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, 3-[Methyl(phenyl)carbamoyl]benzoic acid is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it versatile for creating a variety of derivatives.
Biology
The compound can be used in biological studies, often as a precursor or intermediate in the synthesis of bioactive molecules
Medicine
Medicinal chemistry utilizes this compound for the development of pharmaceuticals. Its derivatives may possess anti-inflammatory, analgesic, or other therapeutic properties.
Industry
In industry, 3-[Methyl(phenyl)carbamoyl]benzoic acid might be used in the synthesis of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
Target of Action
Many benzoic acid derivatives are known to interact with a variety of biological targets, including enzymes and receptors. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of Action
The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
Benzoic acid derivatives can participate in various biochemical pathways depending on their specific targets. They might affect metabolic pathways, signal transduction pathways, or other cellular processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzoic acid derivatives would depend on their chemical properties. For example, they might be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of benzoic acid derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of methyl benzoate with phenyl isocyanate under mild conditions. The specific reaction mechanism involves the nucleophilic attack of the ester group by the isocyanate, leading to the formation of the carbamoyl derivative.
Reaction Conditions:
Reagents: Methyl benzoate, Phenyl isocyanate
Solvent: Typically an aprotic solvent like dichloromethane
Temperature: Room temperature to 50°C
Catalysts: Sometimes a base such as triethylamine is used
Industrial Production Methods
On an industrial scale, the preparation might involve continuous flow processes to optimize yield and efficiency. The reaction conditions are usually finely tuned to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-[Methyl(phenyl)carbamoyl]benzoic acid can undergo oxidation reactions to form various derivatives.
Reduction: Reduction can lead to the formation of amines or other reduced forms.
Substitution: This compound can participate in substitution reactions, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Common reducing agents include lithium aluminium hydride
Substitution: Various halogenation reactions can be performed using halogens or halogen-containing reagents under specific conditions.
Major Products
Oxidation Products: Depending on the oxidizing agent, products may include aldehydes or carboxylic acids.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Halogenated derivatives or other substituted aromatics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[Carbamoyl]benzoic acid: Lacks the methyl and phenyl groups, which might result in different chemical and biological properties.
Benzoic acid derivatives: Various derivatives of benzoic acid, depending on the substituents, have diverse applications and properties.
Uniqueness
The presence of the methyl(phenyl)carbamoyl group in 3-[Methyl(phenyl)carbamoyl]benzoic acid provides it with unique reactivity and potential for creating derivatives with specific properties, setting it apart from other benzoic acid derivatives.
Conclusion
3-[Methyl(phenyl)carbamoyl]benzoic acid is a compound of considerable interest in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and be utilized in multiple applications, from organic synthesis to drug development. Understanding its preparation, reactivity, and applications can pave the way for innovative research and industrial applications.
Eigenschaften
IUPAC Name |
3-[methyl(phenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(10-11)15(18)19/h2-10H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATFUQPNPJTGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1517947.png)
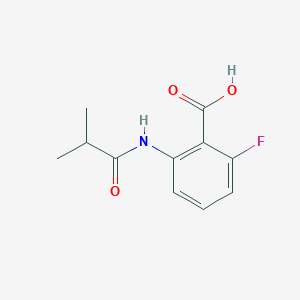

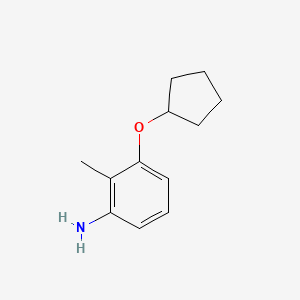
![3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol](/img/structure/B1517953.png)
amine](/img/structure/B1517954.png)
![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)
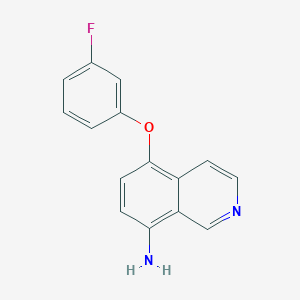
![2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1517964.png)
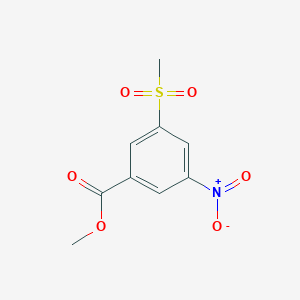
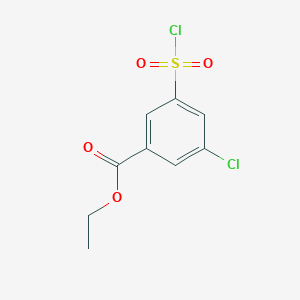

![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)
![3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1517970.png)
